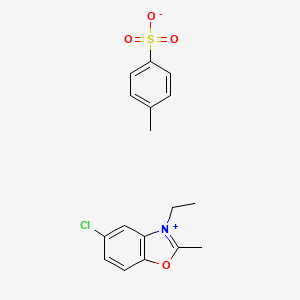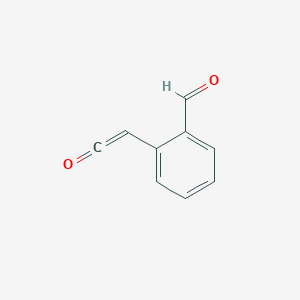
2-(2-Oxoethenyl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(2-Oxoethenyl)benzaldehyde can be synthesized through various methods. One common approach involves the reaction of benzaldehyde with acetic anhydride in the presence of a base such as sodium acetate. The reaction proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves the use of catalytic processes to enhance yield and efficiency. For example, the use of metal-organic frameworks (MOFs) as catalysts has been explored to facilitate the acetalization of benzaldehyde . This method offers advantages such as high selectivity and recyclability of the catalyst.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Oxoethenyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzoic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: It can participate in nucleophilic substitution reactions, forming derivatives like Schiff bases with amines.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Amines in the presence of a catalyst or under reflux conditions.
Major Products Formed
Oxidation: Benzoic acid.
Reduction: 2-(2-Hydroxyethenyl)benzaldehyde.
Substitution: Schiff bases and other derivatives.
Aplicaciones Científicas De Investigación
2-(2-Oxoethenyl)benzaldehyde has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for pharmaceuticals.
Industry: It is used in the production of fragrances, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2-Oxoethenyl)benzaldehyde involves its interaction with various molecular targets. For example, in oxidation reactions, the compound undergoes electron transfer processes facilitated by oxidizing agents like KMnO4 . In biological systems, it may interact with cellular components, leading to the formation of reactive oxygen species (ROS) and subsequent biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Benzaldehyde: Similar structure but lacks the vinyl ketone group.
2-(2-Oxoethyl)benzaldehyde: Similar but with an ethyl group instead of an ethenyl group.
Uniqueness
2-(2-Oxoethenyl)benzaldehyde is unique due to the presence of both an aldehyde and a vinyl ketone group, which imparts distinct reactivity and potential for diverse chemical transformations. This dual functionality makes it a valuable intermediate in organic synthesis and industrial applications.
Propiedades
Número CAS |
89002-82-4 |
|---|---|
Fórmula molecular |
C9H6O2 |
Peso molecular |
146.14 g/mol |
InChI |
InChI=1S/C9H6O2/c10-6-5-8-3-1-2-4-9(8)7-11/h1-5,7H |
Clave InChI |
ROMFYYSVZHZDLN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C=C=O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1-ethylpiperidin-4-ylidene)amino]-2-methylfuran-3-carboxamide](/img/structure/B13802839.png)
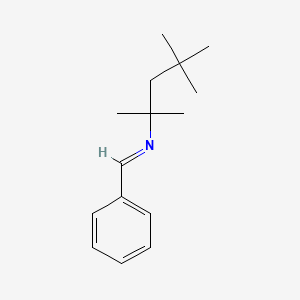
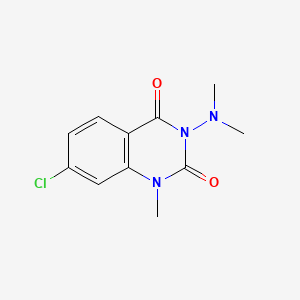
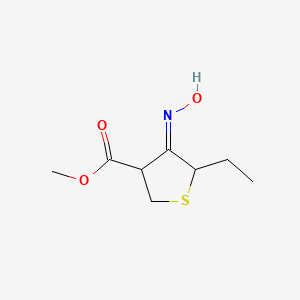
![Cyanamide, [5-carbonyl-3,5-dihydro-3-methyl-4H-imidazol-4-ylidene]-, [N(E)]-](/img/structure/B13802857.png)
![Tert-butyl octahydro-1H-pyrido[3,4-C]azepine-2(3H)-carboxylate](/img/structure/B13802863.png)
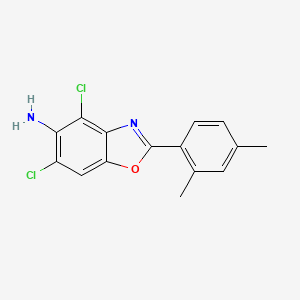
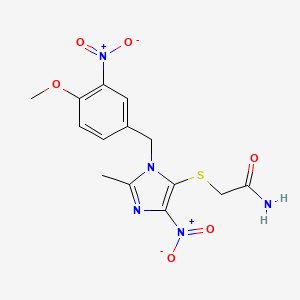
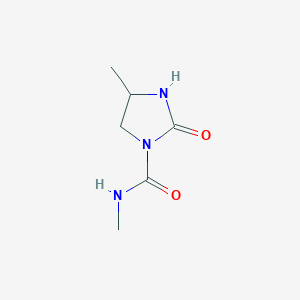
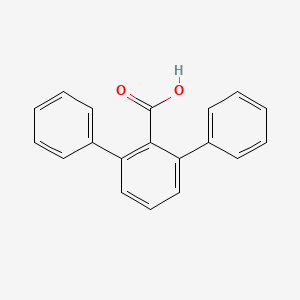
![2-[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]-N-phenylacetamide](/img/structure/B13802885.png)
![2-Ethoxyethyl 1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13802890.png)
